Cas no 1703748-89-3 (Fosnetupitant)

Fosnetupitant structure
Fosnetupitant structure
商品名:Fosnetupitant
CAS番号:1703748-89-3
MF:C31H35F6N4O5P
メガワット:688.597589731216
MDL:MFCD30533425
CID:5018594
PubChem ID:71544786

Fosnetupitant 化学的及び物理的性質

名前と識別子

    • Fosnetupitant
    • 07-PNET
    • T672P80L2S
    • (4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methylpiperazin-1-ium-1-yl)methyl hydrogen phosphate
    • [4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl hydrogen phosphate
    • Fosnetupitant [INN]
    • Fosnetupitant (USAN/INN)
    • Fosnetupitant [USAN:INN]
    • DB1
    • Fosnetupitant (Pronetupitant)
    • 4-(5-{2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamido}-4-(2-methylphenyl)pyridin-2-yl)-1-[(hydrogen phosphonatooxy)methyl]-1-methylpiperazin-1-ium
    • EX-A5775
    • DB14019
    • FOSNETUPITANT [USAN]
    • AKOS040741762
    • 07PNET; {4-[5-{2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamido}-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl}methyl hydrogen phosphate;
    • HY-17615
    • DTXSID601027641
    • EN300-22213853
    • Q27289729
    • SCHEMBL18691167
    • 1703748-89-3 (inner salt)
    • Piperazinium, 4-(5-((2-(3,5-bis(trifluoromethyl)phenyl)-2-methyl-1-oxopropyl)methylamino)-4-(2-methylphenyl)-2-pyridinyl)-1-methyl-1-((phosphonooxy)methyl)-, inner salt
    • 1703748-89-3
    • CHEMBL3989917
    • HZIYEEMJNBKMJH-UHFFFAOYSA-N
    • UNII-T672P80L2S
    • FOSNETUPITANT [WHO-DD]
    • D11065
    • PIPERAZINIUM, 4-(5-((2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-2-METHYL-1-OXOPROPYL)METHYLAMINO)-4-(2-METHYLPHENYL)-2-PYRIDINYL)-1-METHYL-1-((PHOSPHONOOXY)METHYL)-
    • CS-0014699
    • NS00133764
    • DA-73537
    • MDL: MFCD30533425
    • インチ: 1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45)
    • InChIKey: HZIYEEMJNBKMJH-UHFFFAOYSA-N
    • ほほえんだ: P(=O)([O-])(O)OC[N+]1(C)CCN(C2C=C(C3C=CC=CC=3C)C(=CN=2)N(C)C(C(C)(C)C2C=C(C(F)(F)F)C=C(C(F)(F)F)C=2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 688.22492620g/mol
  • どういたいしつりょう: 688.22492620g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 13
  • 重原子数: 47
  • 回転可能化学結合数: 8
  • 複雑さ: 1100
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 106

じっけんとくせい

  • 色と性状: Solid powder

Fosnetupitant セキュリティ情報

  • シグナルワード:Warning
  • ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Fosnetupitant 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
DTC74889-25 mg
Fosnetupitant
1703748-89-3
25mg
$828.75 2023-01-05
Enamine
EN300-22213853-0.05g
4-(5-{2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamido}-4-(2-methylphenyl)pyridin-2-yl)-1-[(hydrogen phosphonatooxy)methyl]-1-methylpiperazin-1-ium
1703748-89-3
0.05g
$2755.0 2023-09-16
TRC
P831730-50mg
Fosnetupitant
1703748-89-3
50mg
$ 1034.00 2023-09-06
TRC
P831730-10mg
Fosnetupitant
1703748-89-3
10mg
$ 234.00 2023-09-06
TRC
P831730-100mg
Fosnetupitant
1703748-89-3
100mg
$ 1804.00 2023-09-06
Ambeed
A1325724-5mg
(4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methylpiperazin-1-ium-1-yl)methyl hydrogen phosphate
1703748-89-3 97%
5mg
$460.0 2025-02-28
Biosynth
DTC74889-1 mg
Fosnetupitant
1703748-89-3
1mg
$85.00 2023-01-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F911802-1mg
Fosnetupitant (Pronetupitant)
1703748-89-3 BR
1mg
¥2,763.00 2022-01-14
Biosynth
DTC74889-5 mg
Fosnetupitant
1703748-89-3
5mg
$276.25 2023-01-05
Biosynth
DTC74889-10 mg
Fosnetupitant
1703748-89-3
10mg
$442.00 2023-01-05

Fosnetupitant 関連文献

  • 1. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates
    Murugaiah A. M. Subbaiah,Jarkko Rautio,Nicholas A. Meanwell Chem. Soc. Rev. 2024 53 2099

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